Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate
CAS No.: 1427461-00-4
Cat. No.: VC2730973
Molecular Formula: C11H10INO2S
Molecular Weight: 347.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427461-00-4 |
|---|---|
| Molecular Formula | C11H10INO2S |
| Molecular Weight | 347.17 g/mol |
| IUPAC Name | ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C11H10INO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 |
| Standard InChI Key | HWNACMRSZUBLCF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N |
Introduction
Chemical Structure and Properties
Core Structure
The compound features a fused benzene and thiophene ring system with the following substituents:
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Amino group (-NH₂) at the 3-position, enhancing hydrogen-bonding capacity and nucleophilicity.
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Iodine atom (-I) at the 5-position, introducing steric bulk and electronic effects.
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Ethyl carboxylate (-COOCH₂CH₃) at the 2-position, influencing solubility and reactivity.
| Property | Value | Source |
|---|---|---|
| CAS No. | 1427461-00-4 | |
| Molecular Formula | C₁₁H₁₀INO₂S | |
| Molecular Weight | 347.17 g/mol | |
| SMILES Notation | CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N |
Synthesis and Industrial Production
The synthesis involves multi-step organic reactions, with industrial processes optimized for scalability:
Key Steps
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Core Formation: Construction of the benzothiophene ring via cyclization or coupling reactions.
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Functionalization: Introduction of the amino and iodine groups through directed electrophilic substitution or cross-coupling methods.
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Carboxylation: Esterification at position 2 using ethyl chloroformate or similar reagents.
| Method | Advantages | Challenges |
|---|---|---|
| Continuous Flow Reactors | High yield, precise temperature control | Equipment complexity |
| Chromatographic Purification | Enhanced purity | Cost-intensive |
Biological Activities and Mechanisms
Research highlights potential therapeutic applications, though detailed in vitro/in vivo data remain limited:
Antimicrobial Activity
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Hypothesized Action: Inhibition of bacterial cell wall synthesis or protein synthesis.
| Proposed Application | Rationale |
|---|---|
| Oncology | Structural similarity to kinase inhibitors |
| Infectious Diseases | Electron-withdrawing iodine may enhance membrane permeability |
Applications in Materials Science
The compound’s electronic properties make it suitable for advanced material development:
| Application | Role |
|---|---|
| Organic Semiconductors | Hole/electron transport material |
| OLEDs | Charge-transport layer component |
| Hazard | Precaution |
|---|---|
| Toxicity (H302+H312+H332) | Use PPE; avoid ingestion/skin contact |
| Irritation (H315; H319) | Eye/face protection |
Comparison with Structural Analogues
The 5-iodo isomer differs from other benzothiophene derivatives in reactivity and bioactivity:
| Compound | Substituents | Key Differences |
|---|---|---|
| Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate | 4-Iodo | Altered electronic distribution; distinct regioselectivity in reactions |
| Ethyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | 5-Bromo | Bromine’s lower atomic size vs. iodine’s polarizability |
Research Gaps and Future Directions
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Mechanistic Studies: Elucidation of precise molecular targets and binding modes.
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Scale-Up Optimization: Development of cost-effective synthetic routes.
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Toxicity Profiling: Comprehensive in vivo safety assessments.
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